2-[(1-benzyl-1H-indol-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
This compound is a sulfonamide derivative that combines sulfonamide and benzodioxane fragments in its framework . It has a molecular formula of C25H22N2O3S and a molecular weight of 430.52.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the reaction of N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of 10% aqueous Na2CO3 yielded N-(2,3-dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamide, which was then reacted with 2-bromo-N-(un/substituted-phenyl)acetamides in DMF and lithium hydride as a base to afford various 2-{2,3-dihydro-1,4-benzodioxin-6-yl[(4-methylphenyl)sulfonyl]amino}-N-(un/substituted-phenyl)acetamides .Molecular Structure Analysis
The structure of this compound was determined by IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift (δ 121 ppm) for the C-7 signals, which experienced the ortho effect of sulfamoyl group on C-6, was observed. The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Physical and Chemical Properties Analysis
The compound is a white amorphous powder with a melting point of 134-135 °C . Its molecular weight is 430.52.Scientific Research Applications
Enzyme Inhibition Studies
- Acetylcholinesterase and α-Glucosidase Inhibitors : Compounds related to 2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been studied for their potential as enzyme inhibitors, particularly against acetylcholinesterase and α-glucosidase. These studies are significant for their implications in treating diseases like Alzheimer's and diabetes (Abbasi et al., 2019).
Antimicrobial and Antifungal Agents
- Antibacterial and Antifungal Potentials : Research has demonstrated that derivatives of this compound exhibit promising antibacterial and antifungal properties, which could be vital for developing new antimicrobial therapies (Abbasi et al., 2020).
Antibacterial Agents
- Potent Antibacterial Activity : Certain synthesized derivatives of 2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide have been identified as having potent therapeutic potential against various bacterial strains, highlighting their relevance in the field of antibiotic drug development (Abbasi et al., 2016).
Anti-Diabetic Agents
- Anti-Diabetic Potentials : Studies have explored the anti-diabetic potential of these compounds by evaluating their α-glucosidase enzyme inhibitory activities. This is crucial for the development of new treatments for type-2 diabetes (Abbasi et al., 2023).
Crystal Structural Analysis
- Molecular Structure Elucidation : The crystal structure of similar compounds has been determined, providing valuable insights into their molecular conformation and interactions, which is essential for understanding their biological activity (Subasri et al., 2016).
Cholinesterase Inhibition
- Cholinesterase Inhibitors for Neurological Disorders : Some derivatives have been identified as cholinesterase inhibitors, suggesting potential applications in treating neurological disorders (Irshad et al., 2014).
Lipoxygenase Inhibition
- Lipoxygenase Inhibition and Anti-Inflammatory Applications : Investigations into the inhibitory activity against the lipoxygenase enzyme indicate the potential of these compounds in treating inflammatory conditions (Abbasi et al., 2017).
Mechanism of Action
Target of Action
Related compounds have shown promising effects in adjuvant induced arthritic rats .
Mode of Action
It’s known that related compounds have shown to reduce inflammation and pannus formation in the knee joints of arthritic rats . This suggests that the compound may interact with its targets to modulate inflammatory responses.
Biochemical Pathways
It’s known that related compounds have shown to significantly reduce pro-inflammatory gene expression/mrna levels in arthritic rats . This suggests that the compound may affect pathways related to inflammation and immune response.
Pharmacokinetics
It’s known that related compounds have shown promising effects at an intraperitoneal dose of 30mg/kg in arthritic rats . This suggests that the compound has good bioavailability when administered intraperitoneally.
Result of Action
The compound 2-((1-benzyl-1H-indol-3-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide has shown to reduce paw volume, inflammation, and pannus formation in the knee joints of arthritic rats . It also significantly reduces pro-inflammatory gene expression/mRNA levels .
Action Environment
It’s known that related compounds have shown promising effects in arthritic rats , suggesting that the compound may be effective in environments where inflammation and immune response are prevalent.
Safety and Hazards
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O3S/c28-25(26-19-10-11-22-23(14-19)30-13-12-29-22)17-31-24-16-27(15-18-6-2-1-3-7-18)21-9-5-4-8-20(21)24/h1-11,14,16H,12-13,15,17H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTJCDALOMAXSNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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